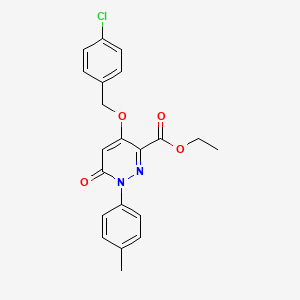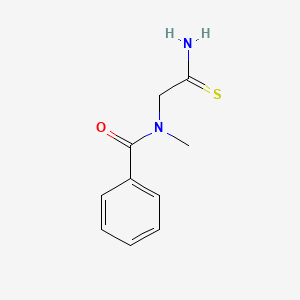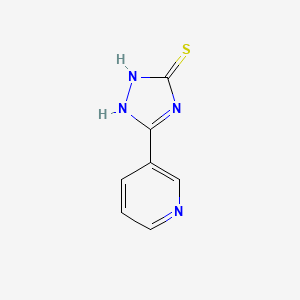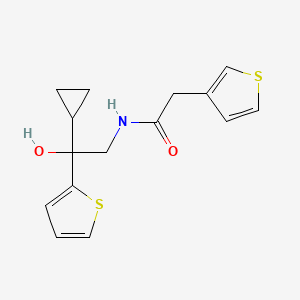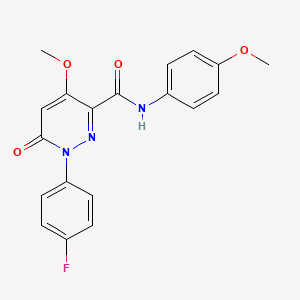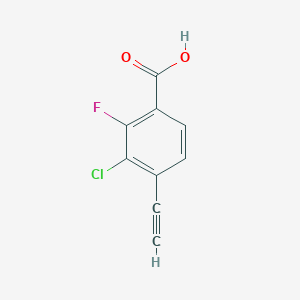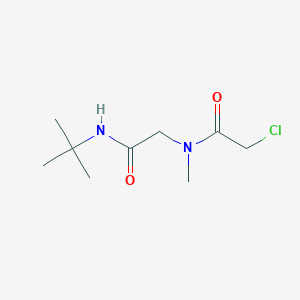
N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a chemical compound with the molecular formula C9H17ClN2O2 . It has a molecular weight of 220.70 . This compound is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19ClN2O2/c1-5-13 (9 (15)6-11)7-8 (14)12-10 (2,3)4/h5-7H2,1-4H3, (H,12,14) . The molecular structure can be further analyzed using this InChI code.Physical And Chemical Properties Analysis
“this compound” appears as a colorless liquid or white crystalline solid. It has a melting point of 27-28 °C . The compound is soluble in water and organic solvents .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns
N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide demonstrates unique hydrogen-bonding patterns. Studies have shown that molecules of similar compounds are linked into chains or sheets by combinations of hydrogen bonds, which involve different aryl rings as acceptors (López et al., 2010).
Comparative Metabolism in Human and Rat Liver Microsomes
This compound is relevant in the study of comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. The metabolites produced from similar compounds are critical in understanding the metabolic pathways and potential carcinogenic properties (Coleman et al., 2000).
Chemoselective Acetylation
It serves as an intermediate in the chemoselective acetylation of amino groups, such as in the synthesis of antimalarial drugs. This process involves various acyl donors and catalysts, highlighting the compound's role in selective organic synthesis (Magadum & Yadav, 2018).
Molecular Structure Studies
This compound is also significant in studying molecular structures. Electron diffraction studies of similar molecules help in understanding the structural differences in various states, such as crystalline versus gaseous states (Kimura & Aoki, 1953).
Biodegradation and Environmental Impact
Its derivatives are involved in biodegradation studies, such as the degradation of certain herbicides. Understanding the enzymes and metabolic pathways involved in these processes is crucial for environmental safety and the development of bioremediation strategies (Wang et al., 2015).
Safety and Hazards
“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a relatively stable compound, but it is still necessary to pay attention to safe operation. Avoid contact with strong oxidants to avoid dangerous reactions. Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . It may cause respiratory irritation and severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNERZEUWGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)
![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)
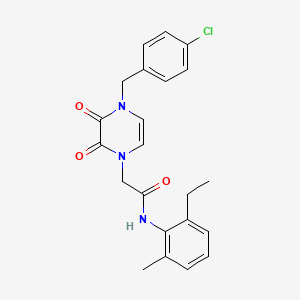
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)


